molecular formula C15H12O3 B6377955 6-(3-Acetylphenyl)-2-formylphenol CAS No. 1261988-10-6

6-(3-Acetylphenyl)-2-formylphenol

Cat. No.: B6377955
CAS No.: 1261988-10-6
M. Wt: 240.25 g/mol
InChI Key: RQVSKQKYIUNCMR-UHFFFAOYSA-N
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Description

6-(3-Acetylphenyl)-2-formylphenol is an organic compound characterized by the presence of both acetyl and formyl functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Acetylphenyl)-2-formylphenol typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of phenol with 3-acetylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction is followed by formylation using a Vilsmeier-Haack reagent, which involves the use of dimethylformamide and phosphorus oxychloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and reagents are often recycled to minimize waste and reduce production costs.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or quinones.

    Reduction: Reduction of the formyl group can yield alcohol derivatives, while reduction of the acetyl group can produce ethyl derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl ring, altering the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products:

    Oxidation: Carboxylic acids, quinones.

    Reduction: Alcohols, ethyl derivatives.

    Substitution: Halogenated phenols, nitrophenols.

Scientific Research Applications

6-(3-Acetylphenyl)-2-formylphenol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(3-Acetylphenyl)-2-formylphenol involves its interaction with specific molecular targets. The formyl and acetyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

    6-(3-Acetylphenyl)-2-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of a formyl group.

    3-Acetylphenol: Lacks the formyl group, resulting in different chemical properties.

    2-Formylphenol: Lacks the acetyl group, altering its reactivity and applications.

Uniqueness: 6-(3-Acetylphenyl)-2-formylphenol is unique due to the presence of both acetyl and formyl groups on the phenyl ring, providing a versatile platform for further chemical modifications and applications in various fields.

Properties

IUPAC Name

3-(3-acetylphenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c1-10(17)11-4-2-5-12(8-11)14-7-3-6-13(9-16)15(14)18/h2-9,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQVSKQKYIUNCMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CC=CC(=C2O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40685138
Record name 3'-Acetyl-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40685138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261988-10-6
Record name 3'-Acetyl-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40685138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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